1,3-Dihydroisobenzofuran-4-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3-dihydro-2-benzofuran-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O2/c9-8-3-1-2-6-4-10-5-7(6)8/h1-3,9H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKJMNFUGXKKYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C(=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 1,3 Dihydroisobenzofuran 4 Ol
Direct Synthesis Approaches
Direct synthesis approaches for 1,3-dihydroisobenzofuran-4-ol, a significant heterocyclic compound, often rely on the formation of the core furan (B31954) ring system through intramolecular cyclization reactions. These methods are favored for their efficiency and atom economy, providing streamlined pathways to the target molecule and its derivatives.
Catalytic Reductions and Cyclizations
Catalytic methods involving reduction and cyclization are paramount in the synthesis of dihydroisobenzofurans. These strategies leverage transition metal catalysts to facilitate the intricate bond formations required to construct the bicyclic ether framework from simpler, more readily available starting materials. The use of catalysts allows for milder reaction conditions and greater control over selectivity compared to traditional stoichiometric methods.
A variety of transition metals have been employed to catalyze the cyclization reactions that form the 1,3-dihydroisobenzofuran core. These metals, including palladium, gold, copper, and iridium, each offer unique catalytic cycles and reactivities, enabling the transformation of a diverse range of substrates into the desired heterocyclic products.
Palladium catalysis is a powerful tool for constructing complex molecular architectures. One notable application is the domino Sonogashira coupling followed by cyclization, which provides an efficient route to substituted 1,3-dihydroisobenzofurans. nih.gov This methodology typically involves the reaction of a 2-iodobenzyl alcohol with a terminal alkyne in the presence of a palladium catalyst. The process proceeds through a sequence of reactions in a single pot, beginning with the formation of a carbon-carbon bond between the aryl iodide and the alkyne (Sonogashira coupling), followed by an intramolecular cyclization of the resulting intermediate to yield the dihydroisobenzofuran ring.
The reaction is versatile, allowing for the synthesis of various derivatives. For instance, (Z)-1-benzylidene-1,3-dihydroisobenzofuran derivatives have been synthesized in good yields using this approach. nih.gov The reaction conditions generally involve a palladium complex, a suitable base, and a solvent like DMSO at elevated temperatures. nih.gov
Table 1: Palladium-Catalyzed Synthesis of (Z)-1-benzylidene-1,3-dihydroisobenzofuran Derivatives nih.gov
| Entry | 2-Iodobenzyl Alcohol | Alkyne | Catalyst (2.0 mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|---|
| 1 | (2-iodophenyl)methanol | Phenylacetylene | Pd-Mesoionic Carbene Complex | K₃PO₄ | DMSO | 90 | 10 | Good |
| 2 | (2-iodophenyl)methanol | 4-Ethynyltoluene | Pd-Mesoionic Carbene Complex | K₃PO₄ | DMSO | 90 | 10 | Good |
Data is synthesized from findings on domino Sonogashira coupling/cyclization reactions. nih.gov
Gold catalysts have emerged as particularly effective for intramolecular hydroalkoxylation and cycloisomerization reactions, which are key steps in the formation of cyclic ethers like dihydroisobenzofurans. researchgate.net These reactions benefit from the high affinity of gold(I) and gold(III) species for alkynes, which facilitates the nucleophilic attack of a nearby hydroxyl group to form the furan ring.
The gold-catalyzed cycloisomerization of furyl alcohols containing a propargyl ether side chain can furnish dihydroisobenzofurans. researchgate.net This transformation proceeds through the activation of the alkyne by the gold catalyst, followed by an intramolecular attack of the alcohol. This methodology is valued for its mild reaction conditions and tolerance of various functional groups, including esters and aryl bromides, which might not be compatible with other catalytic systems. researchgate.net
Copper catalysis offers an alternative and efficient pathway for the synthesis of 1,3-dihydroisobenzofurans through cycloetherification reactions. A notable example is the copper-catalyzed cyanoalkylative cycloetherification of alkenes. epfl.ch This method involves the reaction of a substituted (2-vinylphenyl)methanol (B151333) in the presence of a copper(II) catalyst, leading to the formation of the dihydroisobenzofuran ring via the creation of one C(sp³)–C(sp³) and one C(sp³)–O bond. epfl.ch
This transformation has been successfully applied to the concise synthesis of citalopram, a well-known antidepressant drug that features the 1,3-dihydroisobenzofuran scaffold. epfl.ch The reaction typically requires a copper(II) salt, a ligand such as bathophenanthroline, a base, and specific solvent conditions.
Table 2: Copper-Catalyzed Cycloetherification for 1,3-Dihydroisobenzofuran Synthesis epfl.ch
| Substrate | Catalyst | Ligand | Base | Solvent | Product |
|---|
Data is based on the developed method for the synthesis of citalopram. epfl.ch
Iridium-catalyzed C-H functionalization represents a cutting-edge strategy for the synthesis of complex organic molecules by enabling the direct conversion of carbon-hydrogen bonds into carbon-carbon or carbon-heteroatom bonds. rsc.orgdiva-portal.org While direct synthesis of this compound via this method is not extensively documented, the principles of iridium-catalyzed C-H activation are highly applicable to the synthesis of advanced intermediates that can be further elaborated to the target molecule.
Metal-Catalyzed Cyclization Strategies
Rhodium(II)-Catalyzed Tandem Reactions
Rhodium(II) catalysts are effective in promoting tandem reactions that can construct the 1,3-dihydroisobenzofuran skeleton. One such strategy involves the reaction of 2-triazole-benzaldehydes. This method provides a tunable and chemoselective route to either dihydroisobenzofurans or indanones, depending on the reaction conditions and the nature of the starting material. The reaction proceeds through a rhodium-carbene intermediate, which undergoes a cascade of reactions to form the final heterocyclic product. This approach is valued for its ability to rapidly build molecular complexity from relatively simple starting materials.
Non-Metal Catalyzed Cyclization
The formation of the 1,3-dihydroisobenzofuran ring can be achieved without the use of transition metals, often relying on acid or base catalysis to promote cyclization. In one approach, the reduction of o-ketoaldehydes with a simple reducing agent like sodium borohydride, followed by intramolecular cyclization catalyzed by a Brønsted acid such as p-toluenesulfonic acid (p-TsOH), yields the desired 1,3-dihydroisobenzofuran structure. Base-promoted cyclizations are also common. For instance, sodium carbonate (Na2CO3) can be used to steer a cascade reaction involving 2-acylbenzoic acids to form isobenzofuranone derivatives mdpi.com. Another example is the use of 4-dimethylaminopyridine (B28879) (DMAP) to mediate tandem cyclization reactions nih.gov. These non-metal-catalyzed methods are often advantageous due to their lower cost, reduced toxicity, and simpler purification procedures compared to metal-catalyzed alternatives nih.gov.
Hydriodic Acid Mediated Cyclization
A convenient and effective method for synthesizing 1,3-dihydroisobenzofurans involves the hydriodic acid (HI)-catalyzed cyclization of 2-vinylbenzyl alcohols crossref.org. This reaction proceeds by treating the 2-vinylbenzyl alcohol precursor with a catalytic amount of hydriodic acid. The strong acid protonates the hydroxyl group, which is then eliminated as water to form a benzylic carbocation. This cation is subsequently trapped intramolecularly by the vinyl group, leading to the formation of the five-membered dihydrofuran ring after deprotonation. This method is noted for its operational simplicity and good yields. A related method uses iodine to achieve a similar transformation known as iodocyclization crossref.org.
| Precursor | Catalyst | Product | Yield (%) |
| 2-Vinylbenzyl alcohol | Hydriodic Acid (catalytic) | 1,3-Dihydroisobenzofuran | Good |
| 2-Vinylbenzyl alcohol | Iodine (I2) | 1-(Iodomethyl)-1,3-dihydroisobenzofuran | High |
Epoxidation/Cyclization Strategies from Precursors
An alternative strategy for constructing the 1,3-dihydroisobenzofuran framework begins with the epoxidation of styrenyl precursors. In this approach, (E)-(2-styrenyl)methanols are first converted to their corresponding epoxides. Subsequent acid-catalyzed cyclization of the epoxide intermediate leads to the formation of the 1,3-dihydroisobenzofuran ring. This epoxidation/cyclization cascade allows for the synthesis of diverse scaffolds and provides a pathway to access isochroman-4-ols as well, depending on the specific substrate and reaction conditions.
Intramolecular Reaction Pathways
Intramolecular reactions represent a highly efficient strategy for the synthesis of cyclic molecules like 1,3-dihydroisobenzofuran, as they are entropically favored. These pathways often involve the formation of one or more rings in a single, orchestrated sequence, leading to complex structures from acyclic precursors.
The tandem Henry/oxa-Michael reaction provides a powerful route to 1,3-disubstituted-1,3-dihydroisobenzofurans researchgate.net. This sequence is initiated by the reaction of an ortho-formyl chalcone (B49325) or a related ortho-formyl cinnamate (B1238496) with a nitroalkane. The reaction is typically mediated by a base, which deprotonates the nitroalkane to form a nitronate anion. This anion then adds to the aldehyde group in a Henry reaction. The resulting alcoholate intermediate subsequently undergoes an intramolecular oxa-Michael addition to the conjugated double bond, closing the five-membered ring to form the dihydroisobenzofuran system researchgate.net. This cascade reaction constructs two new carbon-carbon bonds and a carbon-oxygen bond in a single operation. Chiral Brønsted acids can also be used to catalyze asymmetric versions of this cascade reaction, affording chiral 1,3-disubstituted 1,3-dihydroisobenzofurans with high enantioselectivity nih.gov.
| Reactant 1 | Reactant 2 | Base/Catalyst | Key Steps | Product |
| ortho-Formyl cinnamate | Alkylnitro compound | 1,1,3,3-Tetramethylguanidine | Henry reaction / oxa-Michael addition | 1,3-Disubstituted dihydroisobenzofuran |
| ortho-Formyl chalcone | Allylboronate | Chiral Phosphoric Acid | Allylboration / oxo-Michael reaction | Chiral 1,3-disubstituted dihydroisobenzofuran |
The intramolecular oxa-Mannich reaction is another efficient method for functionalizing the 1,3-dihydroisobenzofuran core. This reaction typically starts from a 1,3-dihydro-2-benzofuran-1-ol (a hemiacetal form of 2-(hydroxymethyl)benzaldehyde), which is reacted with an amine, such as p-toluenesulfonylamine koreascience.kr. In the presence of a base like cesium carbonate (Cs2CO3), the hemiacetal is in equilibrium with the open-chain aldehyde form. The amine reacts with the aldehyde to form an iminium ion intermediate, which is then attacked by the tethered hydroxyl group to form the cyclic N,O-acetal product, a 1-aminophthalan derivative koreascience.kr. This metal-free reaction provides moderate to good yields of the desired functionalized products koreascience.kr.
| Precursor | Reagent | Base | Product | Yield |
| 1,3-Dihydro-2-benzofuran-1-ol | p-Toluenesulfonylamine | Cs2CO3 | 1-(p-Toluenesulfonamido)phthalan | Moderate to Good |
Oxa-Michael Reaction of Alkoxyboronates
The intramolecular Oxa-Michael reaction of alkoxyboronates has emerged as a powerful strategy for the synthesis of isobenzofuran (B1246724) derivatives. This method leverages the reactivity of an in situ-generated alkoxyboronate, which acts as a nucleophile in a conjugate addition to an α,β-unsaturated system, leading to the formation of the dihydroisobenzofuran ring.
A notable application of this strategy involves the enantioselective synthesis of 1-substituted 1,3-dihydroisobenzofurans. researchgate.net In this approach, an o-alkoxyboronate containing a chalcone moiety is subjected to an intramolecular oxa-Michael reaction. The use of a cinchona alkaloid-based squaramide bifunctional organocatalyst in the presence of a proton source is crucial for achieving high enantioselectivity. researchgate.net The alkoxyboronate intermediates are readily prepared, making this a versatile method.
Furthermore, a dynamic kinetic spiroketalization/enantioselective oxa-Michael addition cascade of an aromatic ketone tethered to an alkoxyboronate and an enone moiety has been developed. nih.govresearchgate.net This process, catalyzed by cinchona alkaloid-based amino-thiourea/squaramide organocatalysts, yields isobenzofuran-based benzannulated spiroketals with high diastereoselectivities and excellent enantioselectivities. nih.govresearchgate.net While not directly yielding this compound, this methodology highlights the utility of alkoxyboronates in constructing the core isobenzofuran structure.
| Catalyst | Starting Material | Product Type | Enantioselectivity | Diastereoselectivity |
| Cinchona alkaloid-based squaramide | o-Alkoxyboronate containing chalcone | 1-Substituted 1,3-dihydroisobenzofurans | High | N/A |
| Cinchona alkaloid-based amino-thiourea/squaramide | Aromatic ketone with alkoxyboronate and enone | Isobenzofuran-based benzannulated spiroketals | Excellent | High |
Iodocyclization Techniques
Iodocyclization represents a classic and effective method for the construction of halogenated heterocycles, including the 1,3-dihydroisobenzofuran scaffold. nih.gov This electrophilic cyclization process involves the reaction of an unsaturated substrate with an iodine source, leading to the formation of a cyclic structure with the incorporation of an iodine atom.
A straightforward approach utilizes readily available 2-(1-alkynyl)benzylic alcohols as precursors. nih.govamazonaws.com Treatment of these substrates with molecular iodine (I₂) and a mild base such as sodium bicarbonate (NaHCO₃) in a solvent like acetonitrile (B52724) (CH₃CN) at room temperature can lead to the formation of (Z)-1-(1-iodoalkylidene)-1,3-dihydroisobenzofurans through a 5-exo-dig cyclization pathway. nih.gov The reaction conditions are generally mild and tolerate a variety of functional groups. The resulting iodinated products can serve as versatile intermediates for further functionalization through cross-coupling reactions.
The regioselectivity of the cyclization (5-exo-dig vs. 6-endo-dig) can be influenced by the substrate structure and reaction conditions. nih.gov While the 6-endo-dig pathway often leads to the formation of isochromene derivatives, careful optimization can favor the desired 5-exo-dig cyclization to yield the dihydroisobenzofuran ring system. nih.gov
| Substrate | Reagents | Product | Cyclization Mode |
| 2-(1-Alkynyl)benzylic alcohol | I₂, NaHCO₃ | (Z)-1-(1-Iodoalkylidene)-1,3-dihydroisobenzofuran | 5-exo-dig |
| 2-(1-Alkynyl)benzylic alcohol | I₂, NaHCO₃ | 4-Iodo-1H-isochromene | 6-endo-dig |
Multi-Step Synthetic Sequences
The synthesis of this compound can also be achieved through well-designed multi-step reaction sequences, which allow for the gradual construction and functionalization of the target molecule from simpler, readily available starting materials.
Conversion from Furanic Precursors
Furan derivatives serve as versatile building blocks in organic synthesis due to their unique reactivity, particularly in Diels-Alder reactions. A plausible, though not explicitly detailed in the provided context for this specific target, synthetic route towards this compound could involve an intramolecular Diels-Alder reaction of a furan (IMDAF) precursor. This strategy relies on the construction of a furan tethered to a dienophile. Upon heating or Lewis acid catalysis, the furan ring acts as the diene, leading to the formation of an oxanorbornene intermediate. Subsequent aromatization or rearrangement of this intermediate could potentially yield the desired substituted isobenzofuran system. The regiospecific synthesis of substituted furans is a well-established field, providing access to a wide range of potential precursors for such a strategy.
Reduction and Functionalization of Phthalides
Phthalides, or isobenzofuran-1(3H)-ones, are readily accessible precursors that can be converted to 1,3-dihydroisobenzofurans through reduction and subsequent functionalization. The synthesis of phthalides themselves is well-documented, with numerous methods available for their preparation.
A common approach for the conversion of a phthalide (B148349) to a 1,3-dihydroisobenzofuran involves the reduction of the lactone carbonyl group. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H). The choice of reducing agent and reaction conditions can influence the outcome of the reaction, potentially leading to the formation of a diol, which can then be cyclized to the desired dihydroisobenzofuran under acidic conditions. Alternatively, partial reduction to a lactol followed by further transformations can also be a viable route. For the synthesis of this compound, a starting phthalide with a hydroxyl group or a protected hydroxyl group at the 4-position would be required.
Enantioselective Synthesis and Deracemization
The development of enantioselective methods for the synthesis of 1,3-dihydroisobenzofurans is of significant interest, particularly for applications in the pharmaceutical industry where the chirality of a molecule can be critical to its biological activity.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalytic systems. In the context of 1,3-dihydroisobenzofuran synthesis, organocatalytic approaches have been successfully employed to achieve high levels of enantioselectivity. researchgate.netnih.gov
A key strategy involves the intramolecular oxa-Michael (IOM) reaction of β-substituted ortho-hydroxymethyl chalcones. researchgate.netnih.gov This reaction, when catalyzed by a cinchona alkaloid-based chiral amino-squaramide catalyst, can lead to the formation of 1,1-disubstituted-1,3-dihydroisobenzofurans with excellent yields (up to 95%) and enantioselectivities (up to 98% ee). nih.gov A significant advantage of this method is its stereospecificity, where both the (E)- and (Z)-isomers of the starting chalcone provide the corresponding (S)- and (R)-enantiomers of the product with high fidelity. nih.gov The resulting chiral 1,1-disubstituted isobenzofurans can be further transformed, for instance, into chiral 3,3-disubstituted phthalides without loss of enantiopurity. nih.gov This methodology provides a direct route to the core structure of the antidepressant drug (S)-citalopram. nih.gov
| Catalyst | Substrate | Product | Yield | Enantiomeric Excess (ee) |
| Cinchona alkaloid-based chiral amino-squaramide | β-Substituted ortho-hydroxymethyl chalcone | 1,1-Disubstituted-1,3-dihydroisobenzofuran | Up to 95% | Up to 98% |
Redox Deracemization Technologies
Redox deracemization has emerged as a powerful strategy for the synthesis of enantiomerically pure chiral alcohols from their racemic mixtures. This approach circumvents the 50% theoretical yield limit of conventional kinetic resolution by employing a combination of selective oxidation of one enantiomer and subsequent reduction of the resulting ketone to the desired enantiomer.
A common approach involves the use of a chemoenzymatic system. In a typical cycle, a racemic mixture of this compound is subjected to an enantioselective oxidation catalyzed by an enzyme, often a lipase (B570770) in the presence of an acyl donor for kinetic resolution. However, for a deracemization process, a racemization catalyst is required to continuously convert the less reactive enantiomer into the more reactive one. For benzylic alcohols, this can be achieved through a temporary oxidation to the corresponding ketone followed by a non-selective reduction.
Recent advancements have focused on combining photocatalysis with biocatalysis for the cyclic deracemization of secondary benzylic alcohols. One such system employs a water-soluble photocatalyst, for example, sodium anthraquinone-2-sulfonate, in conjunction with an alcohol dehydrogenase encapsulated in whole microbial cells, such as from Geotrichum candidum. This method allows for the simultaneous oxidation of one enantiomer and the stereoselective reduction of the intermediate ketone to the other enantiomer, leading to a high yield and enantiomeric excess of the desired product.
| Catalyst System | Substrate Scope | Key Features |
| Photocatalyst (e.g., sodium anthraquinone-2-sulfonate) + Alcohol Dehydrogenase (e.g., from Geotrichum candidum) | Secondary benzylic alcohols | Operates under mild conditions, uses visible light, and combines photocatalytic oxidation with biocatalytic reduction in a single pot. |
Asymmetric Hydrogenation of Cyclic Oxocarbenium Ions
The asymmetric hydrogenation of cyclic oxocarbenium ions represents a direct and atom-economical method for the synthesis of chiral cyclic ethers such as this compound. This strategy involves the in-situ generation of a prochiral oxocarbenium ion from a suitable precursor, followed by its enantioselective hydrogenation using a chiral transition metal catalyst.
A precursor to this compound, such as a 4-alkoxy-1,3-dihydroisobenzofuran or a related lactol derivative, can be treated with a Lewis or Brønsted acid to generate the corresponding cyclic oxocarbenium ion. The subsequent hydrogenation is typically carried out using an iridium or rhodium catalyst complexed with a chiral phosphine (B1218219) ligand. The choice of ligand is crucial for achieving high enantioselectivity.
For instance, iridium catalysts bearing bicyclic pyridine-phosphinite ligands have been successfully employed in the asymmetric hydrogenation of substituted furans and benzofurans, which are structurally related to the isobenzofuran core. These catalysts have demonstrated high conversions and excellent enantioselectivities for a range of substrates. The success of these systems suggests their potential applicability to the asymmetric hydrogenation of the oxocarbenium ion derived from a 1,3-dihydroisobenzofuran precursor.
| Catalyst | Ligand Type | Substrate Type | Enantioselectivity (ee) |
| Iridium | Bicyclic pyridine-phosphinite | Substituted furans and benzofurans | Up to 99% |
| Rhodium | Chiral bisphosphine (e.g., DTBM-SEGPHOS) | Benzofurans | Up to 99% |
Gram-Scale Synthesis Demonstrations
The scalability of a synthetic route is a critical factor for its practical application. Several methodologies for the synthesis of 1,3-dihydroisobenzofuran derivatives have been successfully demonstrated on a gram scale, indicating the feasibility of producing this compound in significant quantities.
One example of a scalable synthesis involves the rhodium-catalyzed asymmetric hydrogenation of benzofurans. A bimetallic catalytic system, such as Rh/Hf/(S)‐DTBM‐SEGPHOS, has been shown to be effective for this transformation, delivering various 2,3-dihydrobenzofuran (B1216630) derivatives in excellent yields and enantioselectivities on a gram scale. This validates the potential for scaling up similar asymmetric hydrogenation approaches for the synthesis of chiral this compound.
Furthermore, other synthetic strategies for related dihydroisobenzofuran structures have been reported to be scalable. While a specific gram-scale synthesis of this compound is not detailed in the available literature, the successful scale-up of analogous reactions provides strong evidence for its feasibility. The key considerations for a successful gram-scale synthesis include catalyst loading, reaction concentration, temperature control, and product isolation and purification procedures.
Chemical Reactivity and Transformation of 1,3 Dihydroisobenzofuran 4 Ol
Derivatization Strategies
The unique combination of a phenol and a cyclic benzylic ether in 1,3-Dihydroisobenzofuran-4-ol allows for a wide range of derivatization strategies aimed at modifying its structure and properties. These strategies can target the phenolic hydroxyl group, the aromatic ring, or the dihydrofuran ring, leading to a diverse array of derivatives.
Alkylation of this compound can proceed through two primary pathways: O-alkylation at the phenolic hydroxyl group or C-alkylation on the electron-rich aromatic ring. The choice of reagents and reaction conditions determines the outcome.
O-Alkylation: The phenolic proton is acidic and can be removed by a base to form a potent nucleophile, the phenoxide ion. This phenoxide can then react with various alkylating agents, such as alkyl halides or sulfates, in a Williamson ether synthesis. This reaction is typically regioselective for the oxygen atom, yielding the corresponding ether derivative. alfa-chemistry.comslchemtech.com
C-Alkylation: Under acidic conditions, typically using a Lewis acid catalyst, the aromatic ring can undergo Friedel-Crafts alkylation. slchemtech.comjk-sci.com The hydroxyl group is a strong ortho-, para-directing activator, meaning the incoming alkyl group will preferentially add to the positions ortho and para to the hydroxyl group. Given the structure of this compound, the available positions are C5 and C7 (ortho) and no para position is available. Steric hindrance from the adjacent dihydrofuran ring may influence the regioselectivity between the C5 and C7 positions.
| Reaction Type | Alkylating Agent | Catalyst/Conditions | Potential Product |
|---|---|---|---|
| O-Alkylation | Methyl Iodide (CH₃I) | Potassium Carbonate (K₂CO₃), Acetone | 4-Methoxy-1,3-dihydroisobenzofuran |
| O-Alkylation | Benzyl Bromide (BnBr) | Sodium Hydride (NaH), THF | 4-(Benzyloxy)-1,3-dihydroisobenzofuran |
| C-Alkylation | tert-Butyl chloride ((CH₃)₃CCl) | Aluminum Chloride (AlCl₃) | 5-(tert-Butyl)-1,3-dihydroisobenzofuran-4-ol |
| C-Alkylation | Propene (CH₃CH=CH₂) | Sulfuric Acid (H₂SO₄) | 5-Isopropyl-1,3-dihydroisobenzofuran-4-ol |
Direct reductive amination is a process that typically converts a carbonyl group into an amine. wikipedia.org Since this compound lacks a carbonyl group, it cannot undergo this reaction directly. However, the phenolic ring can be transformed into a cyclohexylamine derivative under specific catalytic conditions. This multi-step, one-pot process involves the initial hydrogenation of the phenol to a cyclohexanone or cyclohexenol intermediate, which is then condensed with an amine (or ammonia) to form an imine or enamine. Subsequent reduction of this intermediate yields the final saturated amine. rsc.orgresearchgate.net This transformation requires catalysts such as Nickel, Palladium, or Rhodium and is typically carried out under hydrogen pressure at elevated temperatures. mdpi.com
| Amine Source | Catalyst | Conditions | Potential Product |
|---|---|---|---|
| Ammonia (NH₃) | Nickel on Alumina (Ni/Al₂O₃) | H₂, High Temperature/Pressure | Octahydroisobenzofuran-4-amine |
| Methylamine (CH₃NH₂) | Palladium on Carbon (Pd/C) | H₂, High Temperature/Pressure | N-Methyloctahydroisobenzofuran-4-amine |
| Aniline (C₆H₅NH₂) | Rhodium on Carbon (Rh/C) | H₂, High Temperature/Pressure | N-Phenyloctahydroisobenzofuran-4-amine |
The phenolic hydroxyl group can be readily converted into a sulfonate ester. This transformation is significant as it turns the hydroxyl group into an excellent leaving group (sulfonate), facilitating subsequent nucleophilic substitution reactions. semanticscholar.orgresearchgate.net The most common method involves reacting the phenol with a sulfonyl chloride (e.g., tosyl chloride or mesyl chloride) in the presence of a base like pyridine. An alternative, modern approach is the electro-oxidative coupling of phenols with sodium arenesulfinates. acs.org
| Reagent | Base/Conditions | Potential Product |
|---|---|---|
| p-Toluenesulfonyl chloride (TsCl) | Pyridine | 1,3-Dihydroisobenzofuran-4-yl tosylate |
| Methanesulfonyl chloride (MsCl) | Triethylamine | 1,3-Dihydroisobenzofuran-4-yl mesylate |
| Sodium p-toluenesulfinate | Electro-oxidation | 1,3-Dihydroisobenzofuran-4-yl tosylate |
This compound is susceptible to oxidation at two main sites: the phenol ring and the benzylic carbons of the dihydrofuran ring. Oxidation of the phenol can lead to the formation of quinone-like structures, often through radical intermediates. sciencemadness.orglibretexts.org Reagents such as chromic acid or alkaline ferricyanide can effect this transformation. sciencemadness.orglibretexts.org The benzylic positions (C1 and C3) are also activated towards oxidation due to the adjacent aromatic ring. libretexts.orglibretexts.org Strong oxidizing agents can potentially cleave the ether linkage or oxidize the benzylic carbons, which could lead to ring-opening or the formation of lactones or other carbonyl compounds. Electro-oxidation has been shown to convert benzylic ethers into carbonyl compounds. acs.org
| Oxidizing Agent | Target Site | Potential Product Class |
|---|---|---|
| Chromic Acid (H₂CrO₄) | Phenol Ring | Quinone derivatives |
| Potassium Permanganate (KMnO₄) | Benzylic Carbons | Ring-opened dicarboxylic acids |
| Potassium Ferricyanide (K₃[Fe(CN)₆]) | Phenol Ring | Dimeric/Polymeric products |
Reduction reactions can target either the aromatic ring or the benzylic ether linkage. The Birch reduction, using an alkali metal (Na or Li) in liquid ammonia with an alcohol, can reduce the aromatic ring to a non-conjugated 1,4-cyclohexadiene derivative. masterorganicchemistry.com Alternatively, catalytic hydrogenation under more forceful conditions can fully saturate the aromatic ring to a cyclohexanol derivative. The benzylic C-O ether bond is also susceptible to reductive cleavage (hydrogenolysis). This can be achieved using strong reducing agents like hydriodic acid or through catalytic hydrogenation, which would result in the opening of the dihydrofuran ring to yield a diol. nih.govresearchgate.net
| Reducing Agent/Method | Target Site | Potential Product |
|---|---|---|
| Na, NH₃ (l), EtOH (Birch Reduction) | Aromatic Ring | 1,3,5,8-Tetrahydroisobenzofuran-4-ol |
| H₂, Rh/C | Aromatic Ring | Octahydroisobenzofuran-4-ol |
| Hydriodic Acid (HI) | Benzylic Ether C-O Bond | 3-(Hydroxymethyl)-2-methylphenol |
Nucleophilic aromatic substitution (SNAr) directly on the phenol ring of this compound is generally not feasible, as the hydroxyl group is a poor leaving group. chemistrysteps.com However, this reactivity can be unlocked by first converting the hydroxyl group into a better leaving group, such as a sulfonate ester (tosylate or mesylate), as described in section 3.1.3. The resulting aryl sulfonate can then undergo SNAr reactions with various nucleophiles. For the reaction to proceed efficiently, the aromatic ring typically requires activation by electron-withdrawing groups, which are absent in this molecule, making harsh conditions or specialized catalytic systems necessary. libretexts.orglibretexts.org
| Starting Material | Nucleophile | Conditions | Potential Product |
|---|---|---|---|
| 1,3-Dihydroisobenzofuran-4-yl tosylate | Sodium Methoxide (NaOCH₃) | High Temperature | 4-Methoxy-1,3-dihydroisobenzofuran |
| 1,3-Dihydroisobenzofuran-4-yl tosylate | Sodium Cyanide (NaCN) | Pd or Ni Catalyst | 1,3-Dihydroisobenzofuran-4-carbonitrile |
| 1,3-Dihydroisobenzofuran-4-yl tosylate | Ammonia (NH₃) | Cu Catalyst | 1,3-Dihydroisobenzofuran-4-amine |
Cyclodehydration Reactions
Cyclodehydration is a fundamental process in the formation of heterocyclic rings like the 1,3-dihydroisobenzofuran (also known as phthalan) core. This type of reaction involves the intramolecular removal of a water molecule from a precursor to form a cyclic ether. For the synthesis of the phthalan (B41614) skeleton, a common precursor is a 1,2-disubstituted benzene (B151609) ring, such as 2-(hydroxymethyl)benzyl alcohol.
The acid-catalyzed cyclodehydration of 2-(hydroxymethyl)benzyl alcohol represents a direct pathway to the 1,3-dihydroisobenzofuran ring system. In this reaction, a proton source protonates one of the hydroxyl groups, converting it into a good leaving group (water). The adjacent hydroxymethyl group then acts as an intramolecular nucleophile, attacking the benzylic carbon and displacing the water molecule to close the five-membered dihydrofuran ring. This process is an essential strategy for constructing the core scaffold of this compound and its derivatives.
Similarly, cascade cyclization reactions of precursors like 2-acylbenzoic acids can be steered by acids or bases to form related isobenzofuranone derivatives, which involves a cyclization step that is mechanistically analogous to dehydration. researchgate.net
Reaction Mechanisms
The synthesis and reactivity of the 1,3-dihydroisobenzofuran scaffold are underpinned by several key reaction mechanisms, including sophisticated catalytic cycles, intramolecular cyclizations, and radical scavenging pathways.
Transition metal catalysis provides powerful and versatile methods for constructing the dihydrobenzofuran nucleus. Various metals, including palladium, rhodium, nickel, and copper, have been employed to facilitate the formation of this heterocyclic system through different mechanistic pathways. nih.gov
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for synthesizing dihydroisobenzofurans. One common pathway is a domino reaction involving a Sonogashira cross-coupling followed by cyclization. ijesi.org Another prominent mechanism is the Heck-type pathway, or oxyarylation, where an oxidative addition of an aryl halide to a Pd(0) complex is followed by carbopalladation and subsequent ring closure. researchgate.net For example, palladium-catalyzed domino carbopalladation of bromoenynes with internal alkynes has been developed to construct substituted 1,3-dihydroisobenzofurans. researchgate.net
Rhodium-Catalyzed Reactions: Rhodium catalysts are effective in promoting [3+2] annulation reactions and cascade cyclizations. nih.gov For instance, a Rh(III)-catalyzed coupling of N-phenoxyacetamides with propargyl carbonates yields 3-alkylidene dihydrobenzofuran derivatives through a C-H functionalization/cascade cyclization mechanism under redox-neutral conditions. nih.gov
A summary of representative catalytic systems is presented below.
| Catalyst/Precursor | Ligand/Base | Substrates | Mechanism Type | Resulting Scaffold |
| Palladacycle | Xphos / KOH | 2-Bromobenzyl alcohols, Terminal alkynes | Sonogashira Coupling / Cyclization | 1,3-Dihydroisobenzofuran ijesi.org |
| Pd(0) | - / Ag₂O | Benzofurans, Aryl iodides | Heck-type Oxyarylation | Dihydrobenzofuro[3,2-b]benzofuran researchgate.net |
| Rh(III) | - / - | N-phenoxyacetamides, Propargyl carbonates | C-H Functionalization / Cascade Cyclization | 3-Alkylidene dihydrobenzofuran nih.gov |
| Ni-Catalyst | - / - | Alkene-tethered aryl iodides | Reductive Aryl Allylation | 2,3-Dihydrobenzofuran (B1216630) nih.gov |
Intramolecular cyclization is a key strategy for forming the dihydrobenzofuran ring, with mechanisms often classified by the specific bond being formed. mdpi.com
O–C2 Bond Formation: This is one of the most common pathways, where a phenol oxygen attacks an electrophilic carbon atom at the C2 position. This can be achieved through reactions involving o-quinone methides generated from precursors like o-siloxybenzyl halides. mdpi.com
C3–Aryl Bond Formation: Palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides provides an efficient route to optically active 2,3-dihydrobenzofurans. nih.gov
Cascade Cyclizations: In some cases, the cyclization is part of a more complex cascade. For example, 2-acylbenzoic acids can react with isatoic anhydrides in a base-catalyzed cascade process to furnish isobenzofuranone derivatives. researchgate.net This reaction proceeds via nucleophilic attack and subsequent cyclization. A plausible mechanism involves the deprotonation of the acid, followed by a nucleophilic attack on the anhydride, ring-opening, and subsequent cyclization to form the isobenzofuranone ring. researchgate.net
The phenolic hydroxyl group in this compound makes it a potential antioxidant. Phenolic compounds are known to scavenge free radicals through several mechanisms, primarily determined by the reaction environment (e.g., solvent polarity) and the nature of the radical. plos.org The dihydroisobenzofuran scaffold is found in numerous natural products that exhibit antioxidant activities. nih.gov
The primary mechanisms for radical scavenging by phenolic compounds are:
Hydrogen Atom Transfer (HAT): The phenolic antioxidant donates its hydroxyl hydrogen atom to a free radical, thereby neutralizing it. This is a one-step process favored in non-polar solvents. The key thermodynamic parameter governing this mechanism is the Bond Dissociation Enthalpy (BDE). plos.orgnih.gov
Single Electron Transfer followed by Proton Transfer (SET-PT): This is a two-step process where the phenol first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton to the resulting radical anion. The Ionization Potential (IP) is the critical parameter for the initial electron transfer step. plos.orgnih.gov
Sequential Proton Loss Electron Transfer (SPLET): This mechanism is favored in polar solvents and involves the deprotonation of the phenol to form a phenoxide anion, which then donates an electron to the free radical. The Proton Affinity (PA) and Electron Transfer Enthalpy (ETE) are the key parameters for this pathway. plos.orgresearchgate.net
The antioxidant potential is largely determined by the stability of the resulting phenoxyl radical. For this compound, the radical formed after hydrogen donation would be stabilized by resonance with the fused aromatic ring.
Below is a table summarizing these mechanisms and the key thermodynamic parameters, with representative values for the parent compound, phenol, provided for context. nih.govijesi.orgpan.olsztyn.pl
| Mechanism | Description | Key Thermodynamic Parameter | Typical Gas-Phase Value for Phenol (kcal/mol) |
| HAT | ArOH + R• → ArO• + RH | Bond Dissociation Enthalpy (BDE) | ~87-89 nih.govnist.gov |
| SET-PT | ArOH + R• → [ArOH]•+ + R⁻ → ArO• + RH | Ionization Potential (IP) | ~188-196 ijesi.org |
| SPLET | ArOH ⇌ ArO⁻ + H⁺; ArO⁻ + R• → ArO• + R⁻ | Proton Affinity (PA) | ~345 plos.org |
In the biosynthesis of natural products, compounds are typically produced in an enantiomerically pure form due to the stereospecificity of enzymes. However, some natural products are found as racemates (equal mixtures of both enantiomers). This can occur if a chiral center is labile and undergoes racemization after its enzymatic formation, a process known as post-biosynthetic racemization.
Plausible mechanisms for racemization in natural products include transformations involving highly reactive, achiral intermediates such as quinone methides or carbocations. nih.gov For a compound like this compound, if the stereocenter at C1 or C3 were substituted, racemization could potentially occur through a ring-opening mechanism to form an achiral intermediate (e.g., a quinone methide or a benzylic carbocation), followed by non-stereoselective ring closure. Other racemization processes in nature can be triggered by external factors like heat or light, or through rotations along a sterically hindered chiral axis in axially chiral compounds. nih.gov However, specific literature detailing studied post-biosynthetic racemization mechanisms for this compound or closely related phthalan natural products was not available in the searched sources.
Transformations to Related Scaffolds
The 1,3-dihydroisobenzofuran scaffold serves as a versatile building block for the synthesis of more complex molecular architectures, particularly spirocyclic and fused heterocyclic systems.
Synthesis of Spiro Compounds: The dihydrobenzofuran and isobenzofuran (B1246724) cores are common precursors for constructing spiro compounds, which contain a central carbon atom shared by two rings. nih.gov
Spiro-isobenzofurans: A one-pot reaction involving the condensation of ninhydrin with aminonaphthoquinones can produce various spiro[benzo[g]indole-2,1′-isobenzofuran] derivatives. researchgate.netpan.olsztyn.pl
Spiro-pyrrolidines: Three-component [3+2] azomethine ylide cycloaddition reactions using benzofuran-2(3H)-one derivatives, ninhydrin, and an amino acid can yield complex benzofuran spiro-pyrrolidine compounds. nist.gov
Synthesis of Fused Scaffolds: The dihydroisobenzofuran ring can be annulated to form larger, polycyclic systems.
Isoindolobenzoxazinones: Isobenzofuranone derivatives, formed from 2-acylbenzoic acids, can undergo further acid-promoted intramolecular rearrangement and cyclization to produce diverse isoindolobenzoxazinone scaffolds. researchgate.net
Dihydrobenzofuro[3,2-b]benzofurans: Palladium-catalyzed direct arylation and ring closure of benzofurans can lead to the formation of the fused 4b,9b-dihydrobenzofuro[3,2-b]-benzofuran system. researchgate.net
The table below summarizes some key transformations of the isobenzofuran and related scaffolds.
| Starting Scaffold | Reagents/Reaction Type | Resulting Scaffold |
| Isobenzofuran precursor (Ninhydrin) | 4-Amino-1,2-naphthoquinones / Condensation/Oxidation | Spiro[benzo[g]indole-2,1′-isobenzofuran] researchgate.netpan.olsztyn.pl |
| Benzofuran-2(3H)-one | Ninhydrin, Sarcosine / [3+2] Cycloaddition | Benzofuran Spiro-pyrrolidine nist.gov |
| Isobenzofuranone | p-Toluenesulfonic acid / Rearrangement/Cyclization | Isoindolobenzoxazinone researchgate.net |
| Benzofuran | Aryl iodides / Pd-catalyzed Arylation/Ring Closure | 4b,9b-Dihydrobenzofuro[3,2-b]-benzofuran researchgate.net |
Conversion to Phthalides and Phthalic Anhydrides
The transformation of the 1,3-dihydroisobenzofuran skeleton into phthalides (1(3H)-isobenzofuranones) involves the selective oxidation of one of the benzylic methylene groups (C1 or C3) to a carbonyl group. This conversion is a key reaction, transforming a benzylic ether into a lactone.
Detailed research by S. Yamazaki has demonstrated a highly efficient method for this transformation. organic-chemistry.org The study found that chromium trioxide (CrO₃) can act as an effective catalyst for benzylic oxidation when paired with periodic acid (H₅IO₆) as the terminal oxidant. In this system, the parent compound, phthalan, was quantitatively converted to phthalide (B148349). organic-chemistry.org This reaction highlights the susceptibility of the benzylic C-H bonds in the dihydroisobenzofuran ring to oxidative cleavage, providing a direct route to the corresponding lactone.
| Substrate | Catalyst | Oxidant | Solvent | Yield | Reference |
|---|---|---|---|---|---|
| Phthalan | CrO₃ | H₅IO₆ | Acetonitrile (B52724) | Quantitative | organic-chemistry.org |
The conversion to a phthalic anhydride, which is an isobenzofuran-1,3-dione, would necessitate the oxidation of both methylene groups at the C1 and C3 positions. This transformation is more demanding and represents a higher oxidation state of the ring system. While the oxidation to the mono-carbonyl phthalide is well-documented, the direct, one-pot conversion of a 1,3-dihydroisobenzofuran to a phthalic anhydride is not a commonly reported pathway in the surveyed literature. Such a reaction would likely compete with the thermodynamically favorable aromatization to form the isobenzofuran ring system, especially under harsh oxidative conditions.
Formation of Isobenzofuran
1,3-Dihydroisobenzofuran and its derivatives are valuable precursors for the in-situ generation of isobenzofurans, which are highly reactive dienes widely used in Diels-Alder reactions. nih.govnih.gov The conversion of the stable dihydro- form to the transient aromatic isobenzofuran can be achieved through two primary pathways: direct oxidation or elimination from a 1-substituted derivative.
Oxidative Aromatization
A general and modern method for generating isobenzofurans involves the direct oxidation of the corresponding phthalan. Research has shown that treating phthalan derivatives with a suitable oxidizing agent leads to the formation of the aromatic isobenzofuran ring. nih.gov This species is typically generated as a transient intermediate and trapped in situ with a dienophile.
A study by Imagawa and colleagues developed a tandem oxidation/intramolecular Diels-Alder reaction sequence. nih.gov They demonstrated that unstabilized isobenzofurans could be generated from phthalan derivatives upon treatment with p-chloranil in a high-boiling solvent like dodecane at temperatures between 160-200 °C. More recent work has also utilized 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for this transformation, which can proceed at lower temperatures and can even be made catalytic. chemrxiv.org This oxidative approach represents a metal-free protocol for generating the reactive isobenzofuran diene from its stable dihydro- precursor. nih.gov
| Starting Material | Oxidant | Conditions | Intermediate Generated | Reference |
|---|---|---|---|---|
| Phthalan derivatives | p-chloranil | Dodecane, 160-200 °C | Unstabilized isobenzofuran | nih.gov |
| 5,8-Dimethoxyphthalan | DDQ | Chlorobenzene, reflux | 5,8-Dimethoxyisobenzofuran | chemrxiv.org |
1,4-Elimination Pathway
An alternative and widely used route provides access to isobenzofuran at ambient temperature through a 1,4-elimination reaction. nih.gov This method typically involves a 1,3-dihydroisobenzofuran bearing a suitable leaving group at the C1 position, such as a methoxy group.
For instance, 1-methoxy-1,3-dihydroisobenzofuran can be readily synthesized from phthalan via oxidative methoxylation using DDQ and methanol. beilstein-journals.org Subsequent treatment of the 1-methoxy derivative with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), induces the elimination of methanol to yield the parent isobenzofuran. nih.gov This method is advantageous as it avoids high temperatures and harsh oxidants, allowing for the generation of the reactive diene under mild conditions. The isobenzofuran can then be isolated via chromatography at low temperatures or trapped in situ. nih.gov
| Precursor | Base | Solvent | Temperature | Product | Reference |
|---|---|---|---|---|---|
| 1-Methoxy-1,3-dihydroisobenzofuran | LDA | Benzene | Room Temperature | Isobenzofuran | nih.gov |
Theoretical and Computational Studies
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemical research, enabling the prediction of molecular properties with a high degree of accuracy. These calculations are based on the principles of quantum mechanics and can elucidate aspects of molecular structure and reactivity that are often difficult or impossible to determine through experimental means alone. For derivatives of isobenzofuran (B1246724), these computational approaches have been pivotal in characterizing novel compounds and understanding their reaction mechanisms. researchgate.net
Density Functional Theory (DFT) is a widely used computational method that has proven to be a versatile tool for studying the properties of organic molecules, including isobenzofuran derivatives. pku.edu.cnrsc.org DFT calculations are employed to investigate a range of properties, from the electronic ground state to the prediction of reaction pathways.
DFT calculations are crucial for elucidating the electronic structure of molecules like 1,3-Dihydroisobenzofuran-4-ol. These calculations provide information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and spectroscopic properties. For instance, time-dependent DFT (TD-DFT) calculations have been successfully used in conjunction with experimental techniques like electronic circular dichroism (ECD) to determine the absolute configuration of metabolites containing the this compound chromophore. acs.org By predicting the ECD spectrum and comparing it to the experimental data, the stereochemistry at chiral centers can be confidently assigned. acs.org
The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a key aspect of electronic structure elucidation. The energies and spatial distributions of these orbitals provide insights into the molecule's ability to donate or accept electrons, which is critical for predicting its reactivity in chemical reactions. pku.edu.cn
Table 1: Illustrative Frontier Molecular Orbital Energies for an Isobenzofuran Derivative (Calculated via DFT)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.2 | Highest Occupied Molecular Orbital; indicates regions of high electron density and susceptibility to electrophilic attack. |
| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital; indicates regions susceptible to nucleophilic attack. |
| HOMO-LUMO Gap | 4.7 | The energy difference between the HOMO and LUMO, which relates to the molecule's electronic excitability and kinetic stability. |
Note: The data in this table is illustrative for a generic isobenzofuran derivative and not specific to this compound, as detailed computational studies for this specific compound are not widely available. The values are intended to demonstrate the type of data generated from DFT calculations.
DFT calculations can be used to predict various thermochemical properties of molecules, providing valuable data on their stability and energetics. These calculations can determine enthalpies of formation, Gibbs free energies, and other thermodynamic parameters that are essential for understanding the feasibility of chemical reactions. For example, in studies of benzofuroxan derivatives, DFT has been used to calculate enthalpies of formation, which are critical for assessing their energetic properties. mdpi.com
Table 2: Examples of Thermochemical Parameters Obtainable from DFT Calculations for an Isobenzofuran Derivative
| Thermochemical Parameter | Description |
| Enthalpy of Formation (ΔHf) | The change in enthalpy when one mole of a substance in its standard state is formed from its pure elements under standard conditions. |
| Gibbs Free Energy of Formation (ΔGf) | The change in Gibbs free energy that accompanies the formation of one mole of a substance in its standard state from its constituent elements in their standard states. |
| Entropy (S) | A measure of the randomness or disorder of a system. |
Note: This table describes the types of thermochemical data that can be generated through DFT calculations. Specific values for this compound are not available in the public literature.
Beyond thermodynamics, DFT is a powerful tool for predicting the kinetic behavior of chemical reactions. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information is vital for understanding reaction rates and mechanisms. For instance, DFT studies on the cycloaddition reactions of dienylisobenzofurans have been used to calculate activation free energies, which help to elucidate the preferred reaction pathways. pku.edu.cn These calculations can explain why certain products are formed over others by comparing the energy barriers of competing reaction mechanisms. pku.edu.cn
Molecular modeling and docking are computational techniques used to predict how a small molecule, such as this compound or its derivatives, might interact with a biological target, typically a protein or enzyme. These methods are central to drug discovery and development.
In a typical molecular docking study, the three-dimensional structure of the target protein is used to create a virtual binding site. The small molecule is then computationally "docked" into this site in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, predicting the most favorable binding mode.
For example, molecular docking studies have been conducted on (Z)-3-benzylideneisobenzofuran-1(3H)-ones, which are structurally related to this compound, to investigate their potential as antioxidant and antiplatelet agents. nih.gov These studies help to rationalize the observed biological activities by visualizing the interactions between the small molecules and the active site of the target protein. nih.gov Similarly, various benzofuran derivatives have been the subject of docking studies to explore their potential as anticancer agents. researchgate.netresearchgate.net
Density Functional Theory (DFT) Applications
Conformational Analysis and Stereochemical Assignments
Conformational analysis of phthalan (B41614) derivatives, such as this compound, is fundamental to understanding their chemical reactivity and biological activity. The flexibility of the dihydrofuran ring allows for various conformations, which can be investigated using a combination of spectroscopic techniques and quantum chemical calculations. While specific studies on this compound are not extensively documented, analogies can be drawn from research on similar phthalein and 1,3-disubstituted cyclic compounds.
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for exploring the potential energy surface of these molecules. By calculating the relative energies of different conformers, the most stable geometries can be predicted. These theoretical findings are often corroborated by experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, where parameters like coupling constants and Nuclear Overhauser Effects (NOEs) provide information about the spatial arrangement of atoms.
Electronic Circular Dichroism (ECD) spectroscopy is a vital technique for the stereochemical assignment of chiral molecules containing a chromophore. In the case of chiral this compound, the benzene (B151609) ring acts as a chromophore. The spatial arrangement of the substituents on the dihydrofuran ring, particularly the hydroxyl group at the 4-position and any substituent at the chiral center (C1 or C3), will influence the interaction with plane-polarized light, resulting in a characteristic ECD spectrum.
Theoretical calculations of ECD spectra, typically using Time-Dependent Density Functional Theory (TD-DFT), have become a standard method for determining the absolute configuration of chiral compounds. By comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for the different possible enantiomers, the absolute configuration can be confidently assigned.
The following table outlines the typical steps involved in the stereochemical assignment using ECD spectroscopy:
| Step | Description |
| 1. Conformational Search | A thorough conformational search is performed for both enantiomers of the target molecule using molecular mechanics or semi-empirical methods. |
| 2. Geometry Optimization | The low-energy conformers are then optimized at a higher level of theory, typically DFT. |
| 3. ECD Spectra Calculation | TD-DFT calculations are performed for each optimized conformer to generate their individual ECD spectra. |
| 4. Boltzmann Averaging | The calculated spectra of the individual conformers are Boltzmann-averaged based on their relative free energies to produce the final theoretical ECD spectrum for each enantiomer. |
| 5. Comparison with Experiment | The theoretical spectra of the possible enantiomers are compared with the experimental ECD spectrum to determine the absolute configuration. |
Racemization is the process by which a chiral molecule is converted into an equal mixture of both enantiomers, resulting in a loss of optical activity. For compounds with a chiral center at a benzylic position, such as a substituted this compound, racemization can potentially occur under certain conditions.
The stability of the chiral center in benzylic ethers and alcohols is a key factor in determining their susceptibility to racemization. The mechanism of racemization often involves the formation of a planar, achiral intermediate, such as a carbocation or a carbanion, at the benzylic position. The likelihood of forming such an intermediate depends on the substituents present and the reaction conditions (e.g., presence of acid or base, temperature).
For this compound, if a substituent at the 1-position creates a chiral center, the stability of this center would be of interest. Acid-catalyzed racemization could proceed through the formation of a benzylic carbocation intermediate. The ether oxygen of the dihydrofuran ring could be protonated, followed by cleavage of the C-O bond to form a carbocation at the benzylic position. This planar carbocation can then be attacked from either face by a nucleophile (e.g., water), leading to a racemic mixture.
Alternatively, in the presence of a strong base, racemization could occur via a carbanion intermediate if there is an acidic proton at the chiral benzylic center. The stability of such a carbanion would be influenced by the nature of the substituents on the aromatic ring and at the chiral center.
The table below summarizes potential factors influencing the racemization of a chiral 1-substituted-1,3-Dihydroisobenzofuran-4-ol:
| Factor | Influence on Racemization |
| Acidity/Basicity of the Medium | Acidic or basic conditions can catalyze the formation of planar carbocation or carbanion intermediates, respectively, facilitating racemization. |
| Temperature | Higher temperatures generally increase the rate of racemization by providing the necessary activation energy for the formation of the achiral intermediate. |
| Nature of Substituent at Chiral Center | Electron-donating groups can stabilize a benzylic carbocation, potentially increasing the rate of acid-catalyzed racemization. Electron-withdrawing groups could stabilize a carbanion, potentially increasing the rate of base-catalyzed racemization. |
| Substituents on the Aromatic Ring | Electron-donating or -withdrawing groups on the benzene ring can influence the stability of charged intermediates at the benzylic position. |
Theoretical studies can be employed to investigate the energetics of these potential racemization pathways. By calculating the activation barriers for the formation of the carbocation or carbanion intermediates, the likelihood of racemization under different conditions can be predicted.
Despite a thorough search of available scientific literature and chemical databases, specific experimental data regarding the advanced analytical and spectroscopic characterization of this compound could not be located. While the existence of this compound is confirmed through chemical supplier databases and mentions in synthetic methodology literature, detailed experimental spectra and analytical data required to fulfill the user's request are not publicly available at this time.
Information on related but structurally distinct compounds, such as 1,3-dihydroisobenzofuran-1-ol and various other derivatives, was found, but this information is not applicable to the specific isomer requested. Therefore, it is not possible to generate a scientifically accurate article with the requested detailed spectroscopic data and data tables for this compound.
Advanced Analytical and Spectroscopic Characterization Beyond Basic Identification
Chromatographic Techniques for Purity and Isolation
The purification, isolation, and purity assessment of 1,3-Dihydroisobenzofuran-4-ol rely on various chromatographic techniques. These methods separate the compound from reaction mixtures, byproducts, or impurities based on differential partitioning between a stationary phase and a mobile phase. The selection of a specific technique depends on the scale of the separation, the required purity, and the physicochemical properties of the compound.
Silica Gel Chromatography
Silica gel chromatography is a fundamental and widely used technique for the purification of moderately polar organic compounds like this compound. teledynelabs.com It operates on the principle of normal-phase chromatography, where the stationary phase (silica gel) is polar, and the mobile phase (eluent) is a less polar organic solvent or a mixture of solvents. teledynelabs.com The separation is based on the compound's polarity; more polar compounds, such as those with hydroxyl groups, interact more strongly with the silica gel and thus elute more slowly. chromatorex.com
The process involves packing a column with silica gel and then loading the crude sample onto the top. teledynelabs.com A solvent system is then passed through the column to elute the components. For a compound with the polarity of this compound, a binary solvent system is typically employed, consisting of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or ether. rochester.edu The ratio of these solvents is optimized to achieve effective separation from less polar impurities (which elute first) and more polar impurities (which are retained longer on the column). rsc.orgrsc.org Flash chromatography, an air pressure-accelerated version of this technique, is often used to speed up the purification process. rochester.edu
Table 1: Typical Solvent Systems for Silica Gel Chromatography of Aromatic Alcohols
| Non-Polar Component | Polar Component | Typical Ratio (v/v) | Application Notes |
|---|---|---|---|
| Hexanes | Ethyl Acetate | 9:1 to 1:1 | A standard, versatile system providing a wide polarity range suitable for many separations. rsc.orgrsc.org |
| Petroleum Ether | Diethyl Ether | 8:2 to 2:8 | Offers a different selectivity compared to ethyl acetate systems. rochester.edu |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of compounds. For assessing the purity of this compound, a reverse-phase HPLC (RP-HPLC) method is most common. sielc.com In this mode, the stationary phase is non-polar (e.g., a C18-bonded silica column), and the mobile phase is a polar solvent mixture.
The separation mechanism is based on the hydrophobic interactions between the analyte and the stationary phase. Less polar compounds are retained longer, while more polar compounds elute earlier. A typical mobile phase for analyzing this compound would consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., phosphoric acid or formic acid) to ensure sharp peak shapes. sielc.com This method can be validated for parameters such as linearity, precision, accuracy, and recovery to ensure reliable quantitative analysis. nih.govnih.gov
Table 2: Illustrative RP-HPLC Method Parameters for Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 5 µm, 4.6 x 250 mm | Provides a non-polar stationary phase for reverse-phase separation. nih.gov |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic) | Elutes the compound from the column; the ratio determines the retention time. sielc.com |
| Flow Rate | 1.0 mL/min | Standard flow rate for analytical separations. |
| Detector | UV at 254 nm or 280 nm | Aromatic compounds like this compound absorb UV light, allowing for detection. |
| Injection Volume | 10 µL | A typical volume for analytical HPLC. |
| Column Temp. | 25 °C | Ensures reproducible retention times. |
| Validation Metric | ||
| Intra-day Precision (RSD) | < 2% | Demonstrates the method's repeatability within a single day. nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and thermally stable compounds such as this compound.
In this technique, the sample is vaporized in an injector and separated as it travels through a capillary column, typically coated with a non-polar or mid-polar stationary phase like 5% phenyl polysiloxane (e.g., HP-5). nih.gov The separation is based on the compound's boiling point and its interaction with the stationary phase. After elution from the column, the compound enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for unambiguous identification by comparing it to spectral libraries and confirming the molecular weight. The method's parameters, especially the column temperature program, are optimized to achieve good resolution between different components in a sample. nih.govnih.gov
Table 3: Representative GC-MS Operating Conditions
| Parameter | Condition | Purpose |
|---|---|---|
| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) | A common, robust column for separating a wide range of organic compounds. nih.gov |
| Carrier Gas | Helium | Inert gas to carry the sample through the column. nih.gov |
| Injector Temp. | 260 °C | Ensures rapid and complete vaporization of the sample. nih.gov |
| Oven Program | Initial 100 °C, ramp at 4 °C/min to 270 °C, hold for 5 min | The temperature gradient separates compounds based on their boiling points and volatility. nih.gov |
| Detector | Mass Spectrometer | Provides mass-to-charge ratio data for structural identification. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy that produces reproducible fragmentation patterns. nih.gov |
| Mass Range | 50-650 amu | Scans a broad range of mass fragments for identification. nih.gov |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. rsc.org It functions on the same principle as silica gel column chromatography. A small amount of the sample is spotted onto a plate coated with a thin layer of silica gel (the stationary phase). nih.gov
The plate is then placed in a sealed chamber containing a solvent or solvent mixture (the mobile phase). The solvent moves up the plate by capillary action, and the components of the sample travel at different rates depending on their polarity and affinity for the stationary versus the mobile phase. rsc.org The result is visualized under UV light or by staining. The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic value for a compound in a specific solvent system. For this compound, various ratios of hexanes and ethyl acetate can be tested to find a system that gives an optimal Rf value (typically between 0.3 and 0.5) for good separation. rsc.orgclockss.org
Table 4: Example TLC Solvent Systems and Expected Rf Behavior
| Solvent System (Hexanes:Ethyl Acetate, v/v) | Expected Rf of this compound | Rationale |
|---|---|---|
| 9:1 | Low (e.g., 0.1-0.2) | The mobile phase is not polar enough to effectively move the polar analyte up the plate. rsc.org |
| 7:3 | Moderate (e.g., 0.4-0.5) | A good balance of polarity, providing effective separation and a measurable Rf value. rsc.org |
Biological Activities and Mechanistic Investigations Excluding Clinical Trials, Dosage, Safety
Antioxidant Activity and Mechanisms
The antioxidant properties of 1,3-dihydroisobenzofuran derivatives have been a subject of significant interest. A notable example is Pestacin, a 1,5,7-trisubstituted 1,3-dihydroisobenzofuran isolated from the endophytic fungus Pestalotiopsis microspora. researchgate.netnih.gov
Pestacin has demonstrated remarkable antioxidant activity, reported to be at least ten to eleven times greater than that of Trolox, a well-known synthetic antioxidant and a derivative of vitamin E. researchgate.netnih.gov This potent radical scavenging ability is a key aspect of its biological profile. Theoretical studies using density functional theory on other natural dihydroisobenzofuran derivatives have also supported their significant potential as radical scavengers against various biologically relevant radicals.
The antioxidant mechanism of Pestacin is believed to be multifaceted. The primary proposed mechanism involves the cleavage of an unusually reactive C-H bond. researchgate.netnih.gov To a lesser extent, the abstraction of a hydrogen atom from a hydroxyl group (O-H abstraction) also contributes to its antioxidant effects. researchgate.netnih.gov The stability of the resulting radical and the bond dissociation energies of the C-H and O-H bonds are critical factors in these mechanisms.
| Compound | Source | Relative Antioxidant Activity | Proposed Primary Mechanism |
|---|---|---|---|
| Pestacin | Pestalotiopsis microspora | ~11 times greater than Trolox | C-H bond cleavage |
Antimicrobial and Antifungal Properties
The 1,3-dihydroisobenzofuran scaffold is a structural motif found in various compounds exhibiting antimicrobial and antifungal activities.
Research has shown that Pestacin possesses moderate antifungal properties. researchgate.net Studies on other synthetic 3-substituted isobenzofuran-1(3H)-one derivatives have also confirmed their activity against various fungal and bacterial strains. For instance, certain derivatives were found to be active against Escherichia coli, Bacillus subtilis, and Staphylococcus aureus. All tested compounds in one study exhibited activity against the yeast-like fungus Candida albicans.
| Compound Class | Activity Type | Reported Activity Against |
|---|---|---|
| Pestacin | Antifungal | Moderate activity reported |
| 3-Substituted Isobenzofuran-1(3H)-ones | Antibacterial | E. coli, B. subtilis, S. aureus |
| 3-Substituted Isobenzofuran-1(3H)-ones | Antifungal | C. albicans |
Enzyme Inhibition Activities
The ability of 1,3-dihydroisobenzofuran derivatives to inhibit specific enzymes is an area of ongoing research.
Tyrosinase is a key enzyme in the biosynthesis of melanin. nih.gov The inhibition of this enzyme is of interest for applications in cosmetics and medicine. nih.gov While direct studies on 1,3-Dihydroisobenzofuran-4-ol are not extensively documented in the reviewed literature, related compounds from the endophytic fungus Pestalotiopsis, a known source of Pestacin, have been shown to possess tyrosinase inhibitory activity. nih.gov For instance, two novel sesquiterpenes isolated from Pestalotiopsis sp. Z233 demonstrated tyrosinase inhibitory activities with IC50 values of 14.8 µM and 22.3 µM, which are comparable to the standard inhibitor kojic acid (IC50 = 21.2 µM). nih.gov This suggests that other metabolites from this genus, potentially including dihydroisobenzofuran derivatives, may also exhibit this property.
Nitric oxide (NO) is a signaling molecule involved in various physiological processes, including inflammation. nih.govdovepress.com The inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for the production of large amounts of NO during inflammation, is a target for anti-inflammatory drug development. nih.gov While a broad range of natural compounds, such as flavonoids, have been shown to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages, specific data on the NO production inhibitory activity of this compound or its close derivatives like Pestacin is not yet prominently available in the scientific literature. nih.govresearchgate.net
| Enzyme | Inhibitory Compound Class | Source | Reported Activity (IC50) |
|---|---|---|---|
| Tyrosinase | Sesquiterpenes | Pestalotiopsis sp. Z233 | 14.8 µM and 22.3 µM |
| Nitric Oxide Synthase (Inducible) | 1,3-Dihydroisobenzofuran derivatives | - | Data not prominently available |
Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pestacin |
| Trolox |
| Kojic acid |
| Nitric Oxide |
Cholinesterase Enzyme Inhibition
Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for regulating neurotransmission. The inhibition of these enzymes is a key therapeutic strategy for conditions such as Alzheimer's disease. While direct studies on this compound are limited, research on structurally related benzofuran derivatives has demonstrated significant cholinesterase inhibitory activity.
A variety of 2-arylbenzofuran derivatives have been shown to be potent inhibitors of BChE, with some exhibiting greater potency than the standard drug galantamine tandfonline.com. For instance, certain 2-arylbenzofurans displayed BChE inhibitory activity with IC50 values ranging from 2.5 to 32.8 μM, while showing weaker or no activity against AChE tandfonline.com. This suggests a degree of selectivity in their inhibitory action. Kinetic studies on some of these derivatives have indicated a competitive mode of inhibition for BChE tandfonline.com.
Furthermore, novel 3-aminobenzofuran derivatives have been synthesized and shown to be potent inhibitors of both AChE and BChE researchgate.net. The structure-activity relationship of these compounds highlights the importance of the benzofuran scaffold in binding to the active sites of these enzymes. For example, a 3-aminobenzofuran derivative containing a 2-fluorobenzyl moiety was identified as a particularly potent inhibitor with a mixed-type inhibition mechanism on AChE researchgate.net. The inhibitory potential of these related compounds suggests that this compound may also interact with and inhibit cholinesterase enzymes.
Table 1: Cholinesterase Inhibitory Activity of Selected Benzofuran Derivatives
| Compound Class | Target Enzyme | IC50 Range (μM) | Notes |
|---|---|---|---|
| 2-Arylbenzofurans | BChE | 2.5 - 32.8 | More potent than galantamine in some cases tandfonline.com. |
| 3-Aminobenzofurans | AChE & BChE | Potent Inhibition | A derivative with a 2-fluorobenzyl group showed the best activity researchgate.net. |
Hyaluronidase (HAase) Inhibition
Hyaluronidases are enzymes that degrade hyaluronic acid, a major component of the extracellular matrix. The inhibition of these enzymes is of interest for its potential anti-inflammatory and anti-aging effects frontiersin.org. The inhibitory activity of this compound on hyaluronidase has not been directly reported. However, as a phenolic compound, it belongs to a class of molecules known to exhibit hyaluronidase inhibition.
The inhibitory activity of phenolic compounds against hyaluronidase is often linked to the presence and number of hydroxyl groups on the aromatic ring nih.gov. Studies on various plant-derived polyphenols have demonstrated their ability to inhibit hyaluronidase, with aglycones generally showing greater potency than their glycoside counterparts nih.gov. This suggests that the free hydroxyl group in this compound could be crucial for potential inhibitory activity.
Furthermore, secondary metabolites from fungi are also a recognized source of hyaluronidase inhibitors researchgate.netresearchgate.net. Research on fungal extracts has shown significant hyaluronidase inhibitory activity, which is attributed to the diverse array of bioactive compounds they produce. Given that this compound and its derivatives have been isolated from fungi, it is plausible that this compound contributes to the anti-hyaluronidase activity observed in some fungal extracts.
Table 2: Hyaluronidase Inhibition by Phenolic Compounds and Fungal Extracts
| Inhibitor Class | Key Structural Features | General Activity |
|---|---|---|
| Plant Polyphenols | Multiple hydroxyl groups, aglycone form | Potent inhibitors nih.gov. |
| Fungal Metabolites | Diverse chemical structures | Source of hyaluronidase inhibitors researchgate.netresearchgate.net. |
4-Hydroxyphenylpyruvate Dioxygenase (AtHPPD) Inhibition
4-Hydroxyphenylpyruvate dioxygenase (HPPD) is a key enzyme in the tyrosine catabolism pathway in plants and is a validated target for herbicides. Research into novel HPPD inhibitors has explored a variety of chemical scaffolds. While there is no direct evidence of this compound inhibiting HPPD, studies on related benzofuran structures have shown promising results.
A series of compounds based on a pyrazole-benzofuran structure have been synthesized and demonstrated to be effective HPPD inhibitors tandfonline.com. Greenhouse experiments with these compounds showed excellent herbicidal activity, in some cases exceeding that of the commercial herbicide mesotrione tandfonline.com. Molecular simulations indicated that these benzofuran-based inhibitors can interact effectively with the active site of Arabidopsis thaliana HPPD tandfonline.com. These findings suggest that the benzofuran scaffold, and by extension the isobenzofuran (B1246724) core of this compound, could serve as a template for the design of novel HPPD inhibitors.
Interactions with Molecular Targets (mechanistic focus)
Covalent Bond Formation with Nucleophilic Sites
The potential for this compound to form covalent bonds with nucleophilic sites on biological macromolecules is an area of mechanistic interest. The chemical structure of this compound, particularly the lactone ring (a cyclic ester), suggests a potential for electrophilic reactivity. Phthalides, which are isobenzofuran-1(3H)-ones and structurally related to this compound, are known to react with nucleophiles.
The lactone carbonyl group in phthalides can be susceptible to nucleophilic attack, leading to ring-opening reactions. Studies on the reactivity of phthalides have shown that they can undergo reactions with various nucleophiles nih.govimjst.org. This reactivity is a key aspect of their chemical transformations and can be relevant to their biological activity. For instance, the reaction of o-phthalaldehydic acid with primary amines, which exists in equilibrium with its cyclic lactol form, proceeds via a nucleophilic substitution at the carbon atom that is part of the lactone-like structure imjst.org. This suggests that the isobenzofuran ring system can be a target for nucleophilic attack by amino acid residues such as cysteine or lysine within a protein's active or allosteric site. Such a covalent interaction could lead to irreversible inhibition of enzyme function.
Biosynthetic Pathways and Natural Occurrence
Isolation from Endophytic Fungi
This compound and its derivatives are naturally occurring compounds that have been isolated from various endophytic fungi. Endophytes are microorganisms that reside within the tissues of living plants without causing any apparent disease. They are a rich source of structurally diverse and biologically active secondary metabolites.
The isolation of 1,3-dihydroisobenzofuran derivatives typically involves the cultivation of the endophytic fungus on a suitable solid or liquid medium, followed by extraction of the fungal biomass and/or the culture broth with organic solvents. For example, a fungicolous isolate of Epicoccum purpurascens was cultured on a solid substrate, and the subsequent ethyl acetate extract was fractionated to yield 1,3-dihydro-5-methoxy-7-methylisobenzofuran and 1,3-dihydro-4,6-dihydroxy-7-methylisobenzofuran researchgate.net. Similarly, the fungus Cephalosporium sp. AL031, isolated from Sinarundinaria nitida, was found to produce 4,5,6-trihydroxy-7-methyl-1,3-dihydroisobenzofuran and 4,6-dihydroxy-5-methoxy-7-methyl-1,3-dihydroisobenzofuran nih.gov.
The general procedure for isolating these compounds involves:
Fermentation: Culturing the endophytic fungus on a nutrient-rich medium to encourage the production of secondary metabolites.
Extraction: Using solvents like ethyl acetate to extract the compounds from the fungal culture.
Chromatographic Separation: Employing techniques such as column chromatography (e.g., Sephadex LH-20, silica gel) and high-performance liquid chromatography (HPLC) to purify the individual compounds from the crude extract.
Structure Elucidation: Determining the chemical structure of the isolated compounds using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
The biosynthesis of isobenzofuran derivatives in fungi is generally believed to occur via the polyketide pathway researchgate.net. This pathway involves the sequential condensation of acetate units to form a polyketide chain, which then undergoes cyclization and further modifications to yield the final isobenzofuran structure.
Natural Racemic Mixture Formation
The natural occurrence of 1,3-dihydroisobenzofuran derivatives as racemic or epimeric mixtures has been documented in fungal metabolites. This phenomenon is attributed to both non-stereospecific biosynthetic steps and post-biosynthetic racemization, leading to the isolation of these compounds as mixtures of stereoisomers.
Detailed investigations into fungal metabolites have revealed that compounds featuring the 1,3-dihydroisobenzofuran core can be produced as a mixture of enantiomers. A notable example is pestacin, a 1,3-dihydroisobenzofuran derivative isolated from the endophytic fungus Pestalotiopsis microspora. X-ray diffraction analysis of pestacin confirmed that it naturally exists as a racemic mixture. The proposed mechanism for this racemization involves a keto-enol tautomerism that occurs after the initial biosynthesis of the molecule. This process allows for the interconversion of the enantiomers, ultimately leading to a racemic mixture in the natural state.
Similarly, studies on cymopolyphenols from the marine sponge-associated fungus Cymostachys sp. have identified dihydroisobenzofuran derivatives that exhibit racemization. One such compound was found to crystallize as a racemic mixture nih.gov. Another related metabolite, after separation into its individual enantiomers via chiral chromatography, was observed to undergo racemization in solution nih.gov. This racemization is presumed to occur through a keto-enol tautomerization mechanism, highlighting the stereochemical instability of certain dihydroisobenzofuran structures under natural conditions.
The formation of such racemic mixtures is significant as it suggests that the biological activities associated with these compounds may be the result of the combined effects of both enantiomers. The following table summarizes key findings from studies on the natural racemic formation of 1,3-dihydroisobenzofuran derivatives.
| Compound Name | Producing Organism | Key Findings |
| Pestacin | Pestalotiopsis microspora | Occurs naturally as a racemic mixture, confirmed by X-ray diffraction. A mechanism for post-biosynthetic racemization has been proposed. researchgate.net |
| Cymopolyphenol C | Cymostachys sp. | Undergoes facile racemization in solution and crystallizes as a racemic mixture. nih.gov |
| Cymopolyphenol E | Cymostachys sp. | Obtained as a racemic form; separated enantiomers racemized in solution, likely via keto-enol tautomerization. nih.gov |
Applications in Chemical Synthesis and Materials Science Excluding Clinical, Dosage, Safety
Precursors for Advanced Organic Synthesis
The 1,3-dihydroisobenzofuran core is a significant structural motif found in numerous biologically active compounds and natural products. researchgate.netgoogle.com Consequently, derivatives of this scaffold, including 1,3-Dihydroisobenzofuran-4-ol, serve as important precursors in the synthesis of elaborate molecular architectures. The synthesis of the dihydrobenzofuran and dihydroisobenzofuran core structures is a key area of focus in medicinal chemistry and organic synthesis due to their utility as essential precursors for complex organic frameworks. researchgate.netrsc.org
Intermediate in Synthesis of Pharmaceutical Scaffolds
The dihydroisobenzofuran framework is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural framework that is capable of binding to multiple biological targets. This makes it a valuable starting point for the design and synthesis of new therapeutic agents. researchgate.netnih.gov While direct evidence of this compound being an intermediate in a specific marketed drug is not prominent, its structural analogs play crucial roles in pharmaceutical synthesis.
For instance, the related compound N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide is a known intermediate in the synthesis of Apremilast. pharmaffiliates.comlongshinebiotech.com Apremilast is a phosphodiesterase 4 (PDE4) inhibitor used in the treatment of psoriatic arthritis. Furthermore, recent research has focused on designing and synthesizing novel isobenzofuran-1(3H)-one derivatives as potential antidepressant agents that act as serotonin (B10506) reuptake inhibitors. nih.gov The 2,3-dihydrobenzofuran (B1216630) scaffold, an isomer of dihydroisobenzofuran, is also a core component of various compounds designed as potent and selective cannabinoid receptor 2 (CB2) agonists for the potential treatment of neuropathic pain. nih.gov These examples underscore the importance of the dihydroisobenzofuran core as a key intermediate for constructing medicinally relevant scaffolds.
| Derivative/Scaffold | Application/Target | Reference |
|---|---|---|
| N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide | Intermediate for Apremilast (PDE4 Inhibitor) | pharmaffiliates.comlongshinebiotech.com |
| Isobenzofuran-1(3H)-one derivatives | Potential Antidepressants (Serotonin Reuptake Inhibitors) | nih.gov |
| 2,3-Dihydro-1-Benzofuran derivatives | Potent and Selective Cannabinoid Receptor 2 (CB2) Agonists | nih.gov |
Building Blocks for Complex Molecules
Organic building blocks are functionalized molecules that serve as the basic components for the modular, bottom-up assembly of more complex molecular architectures. scripps.edu The isobenzofuran (B1246724) nucleus is a highly reactive diene, making it an excellent building block for constructing polycyclic systems through Diels-Alder reactions. beilstein-journals.org This reactivity is driven by the gain in resonance energy from the formation of a stable benzene (B151609) ring in the cycloaddition product. beilstein-journals.org
This strategy has been applied in the total synthesis of complex natural products. rsc.orgrsc.org For example, an oxidative method for generating isobenzofurans from phthalan (B41614) (1,3-dihydroisobenzofuran) precursors has been used to create key intermediates in a formal synthesis of (±)-morphine. nih.gov Similarly, π-extended isobenzofurans, such as isoacenofuran, have been developed as reactive building blocks for the rapid construction of high-ordered polyacene derivatives, which are of interest for their electronic properties. rsc.org The modular nature of synthesis using such building blocks allows for the systematic construction of diverse molecular frameworks, including those found in a majority of polyene natural products. nih.gov
Potential in Organic Electronics and Devices
The field of organic electronics utilizes carbon-based semiconductors for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells. sigmaaldrich.com Fused π-conjugated molecules containing furan (B31954) and thiophene (B33073) rings are considered highly promising materials for these applications due to their high planarity, stability, and excellent charge transport properties. mdpi.com
Isobenzofuran, in particular, possesses unusual electronic properties due to its proquinoid character, which refers to its tendency to adopt a quinone-like electronic structure. mit.edu Researchers have investigated the integration of isobenzofuran subunits into conjugated optical materials. For example, a synthetic route was developed to incorporate isobenzofuran into near-infrared donor-acceptor type fluorophores, which exhibited significantly red-shifted absorption and emission spectra compared to related compounds. mit.edu This highlights the potential of the isobenzofuran core to tune the electronic and optical properties of materials. While research has heavily focused on thiophene-based organic semiconductors, the inherent properties of furan-fused aromatic systems like 1,3-dihydroisobenzofuran suggest their potential as components in the design of new organic semiconductors. sigmaaldrich.commdpi.comnih.gov
| Structural Class | Key Property | Potential Application | Reference |
|---|---|---|---|
| Isobenzofuran Subunits | Unusual electronic properties, proquinoid character | Conjugated optical materials, near-infrared fluorophores | mit.edu |
| Benzothieno[3,2-b]benzofuran (BTBF) | High planarity, excellent carrier transport | Organic electronics, thermoelectric composites | mdpi.com |
| Thiophene/Furan-fused π-systems | Tunable electronic properties | Organic semiconductors for transistors and photovoltaics | sigmaaldrich.commdpi.com |
Reference Standards Development
Chemical reference standards are highly purified materials used to confirm the identity, purity, and concentration of other substances. They are critical for quality control, regulatory submission, and research and development in the pharmaceutical and chemical industries. Several suppliers offer this compound and its derivatives as fine chemicals or reference materials. bldpharm.comchemsrc.com
For example, the related compound N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide is categorized as a pharmaceutical standard, impurity, and metabolite. pharmaffiliates.commanasalifesciences.com Companies that supply these standards provide comprehensive documentation, including analytical reports from techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, FT-IR, and HPLC. manasalifesciences.com This complete analytical package, including a Certificate of Analysis, is essential for use in regulatory filings such as Drug Master Files (DMFs) and Abbreviated New Drug Applications (ANDAs). manasalifesciences.com The availability of this compound from chemical suppliers with accompanying analytical data indicates its use as a reference standard for research and quality control purposes. bldpharm.com
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1,3-dihydroisobenzofuran-4-ol, and how can purity be validated?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation or cyclization of substituted benzofuran precursors under controlled conditions (e.g., inert atmosphere, specific solvents like MeOH or acetone). Purity validation requires HRMS (high-resolution mass spectrometry) for molecular weight confirmation (e.g., observed m/z 311.1612 [M + Na]⁺ vs. calculated 311.1618 ) and NMR spectroscopy (¹H/¹³C) to verify structural integrity (e.g., δ 3372 cm⁻¹ IR absorption for hydroxyl groups) . Melting point analysis (115–116°C) and optical rotation ([α]²⁴_D +15.0) further confirm crystallinity and enantiomeric purity .
Q. How can researchers confirm the stereochemistry of this compound derivatives?
- Methodological Answer : Chiral chromatography or X-ray crystallography is essential for stereochemical confirmation. For example, optical rotation data ([α]²⁴_D values) combined with NOESY NMR experiments can resolve spatial arrangements of substituents . Computational methods (DFT calculations) may supplement experimental data to predict stable conformers .
Advanced Research Questions
Q. How should discrepancies in reported bioactivity data for this compound derivatives be addressed?
- Methodological Answer : Bioactivity contradictions (e.g., weak cytotoxicity vs. anti-TB activity ) often arise from assay variability. Standardize protocols by:
- Using multiple cell lines (e.g., primate NCL for cytotoxicity) and pathogen strains (e.g., Mycobacterium tuberculosis H37Rv).
- Validating dose-response curves with IC₅₀/EC₅₀ values.
- Applying statistical meta-analysis to reconcile divergent datasets .
Q. What computational strategies are effective for modeling the receptor interactions of this compound analogs?
- Methodological Answer : Hybrid approaches combining molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (AMBER/CHARMM) can predict binding affinities to targets like fungal enzymes or bacterial receptors. Cross-validate predictions with experimental IC₅₀ data from bioassays . For example, Haddad et al.’s receptor-response models for odorant receptors demonstrate how multi-receptor agonistic profiles improve predictive accuracy .
Q. How can researchers optimize the stability of this compound in aqueous solutions for biological assays?
- Methodological Answer : Stability studies should include:
- pH-dependent degradation profiling (e.g., HPLC monitoring under physiological pH 7.4).
- Temperature-controlled storage trials (4°C vs. −20°C) with LC-MS stability checks.
- Co-solvent screening (e.g., DMSO/water mixtures) to enhance solubility without inducing hydrolysis .
Q. What advanced spectroscopic techniques resolve ambiguities in dihydroisobenzofuran tautomerism?
- Methodological Answer : Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria by observing chemical shift changes with temperature. 2D-NMR (HSQC, HMBC) maps proton-carbon correlations to distinguish between keto-enol forms. IR spectroscopy (e.g., ν 1745 cm⁻¹ for carbonyl groups ) complements NMR data to confirm dominant tautomers.
Data Analysis & Experimental Design
Q. How should researchers design multi-parametric studies to evaluate dihydroisobenzofuran derivatives’ bioactivity?
- Methodological Answer : A factorial design approach is recommended:
- Variables : Substituent position (e.g., hydroxyl vs. formyl groups ), solvent polarity, and assay type (e.g., antimalarial vs. cytotoxic).
- Outputs : PCA (principal component analysis) to identify structure-activity relationships (SARs).
- Validation : Cross-correlate with cheminformatics tools (e.g., Schrödinger’s QikProp) to predict ADMET properties .
Q. What statistical methods are robust for analyzing contradictory bioassay results across studies?
- Methodological Answer : Apply Bayesian meta-analysis to weigh evidence from heterogeneous datasets (e.g., anti-TB vs. antimalarial activities ). Sensitivity analysis can identify outliers or assay-specific biases. Cluster analysis (e.g., hierarchical clustering) groups compounds by bioactivity profiles to isolate confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
